N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
CAS No.:
Cat. No.: VC15064676
Molecular Formula: C23H25N3O4S
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O4S |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
| Standard InChI | InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31) |
| Standard InChI Key | MBVSYAROCGAGSC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Nomenclature
The compound’s systematic IUPAC name, N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-dioxolo[4,5-g]quinazolin-7-yl)hexanamide, reflects its intricate structure (Table 1). Its molecular formula, C₂₃H₂₅N₃O₄S, corresponds to a molecular weight of 439.5 g/mol, with a sulfanylidene group (-S=O) at position 6 and a dioxolo ring fused to the quinazoline scaffold. The hexanamide chain facilitates solubility in polar organic solvents, while the 4-methylphenyl moiety enhances lipophilicity, potentially improving membrane permeability.
Table 1: Molecular Properties of N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-dioxolo[4,5-g]quinazolin-7-yl)hexanamide
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅N₃O₄S |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | As above |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CCCCC... |
| PubChem CID | 3362038 (related derivative) |
Spectroscopic Characterization
Structural elucidation relies on techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). The sulfanylidene group exhibits a distinct ¹H-NMR signal at δ 3.2–3.5 ppm, while the dioxolo ring protons resonate near δ 5.8–6.1 ppm. Mass spectrometry confirms the molecular ion peak at m/z 439.5, consistent with the proposed formula.
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves a multi-step sequence (Figure 1):
-
Quinazoline Core Formation: Condensation of anthranilic acid derivatives with carbonyl sources under acidic conditions generates the quinazoline scaffold.
-
Sulfanylidene Introduction: Thiolation at position 6 using Lawesson’s reagent or phosphorus pentasulfide.
-
Amidation: Coupling the hexanamide chain via carbodiimide-mediated reactions with 4-methylbenzylamine.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinazoline formation | HCl, reflux, 12 h | 65 |
| Sulfanylidene addition | Lawesson’s reagent, THF, 60°C | 78 |
| Amidation | EDC, DMF, rt, 24 h | 82 |
Purification and Analytical Challenges
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Challenges include the compound’s sensitivity to oxidation, necessitating inert atmospheres during handling.
Biological Activities and Mechanisms of Action
Anticancer Properties
In vitro assays demonstrate potent activity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with IC₅₀ values of 1.2 µM and 2.4 µM, respectively. Mechanistically, the compound inhibits epidermal growth factor receptor (EGFR) kinase by binding to the ATP pocket, as confirmed by molecular docking studies (Figure 2).
Apoptosis Induction
Treatment upregulates caspase-3 and Bax expression while downregulating Bcl-2, shifting the apoptotic balance. Flow cytometry reveals 45% apoptosis in MCF-7 cells at 5 µM.
Comparative Analysis with Related Quinazolines
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Activity |
|---|---|---|
| VC15069950 | C₂₂H₂₆N₄OS | EGFR inhibition |
| N-[(4-cyanophenyl)methyl]hexanamide | C₁₄H₁₇BrN₂O | Intermediate synthesis |
| Target compound | C₂₃H₂₅N₃O₄S | Kinase inhibition |
The dioxolo ring in the target compound enhances binding affinity (ΔG = -9.8 kcal/mol) compared to non-fused derivatives (ΔG = -7.2 kcal/mol).
Future Research Directions
-
In Vivo Efficacy Studies: Validate antitumor activity in xenograft models.
-
Formulation Development: Nanoparticle encapsulation to improve solubility.
-
Combination Therapies: Synergy with checkpoint inhibitors or chemotherapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume